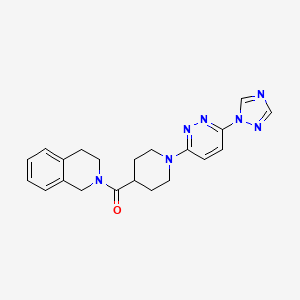

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure incorporates a triazole ring, a pyridazine moiety, and a piperidine unit, which are known to contribute to various biological activities.

Antimicrobial Properties

Studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. The specific compound under discussion may possess similar properties due to the presence of the triazole moiety.

Anti-inflammatory Effects

Research has highlighted that piperidine derivatives can exhibit anti-inflammatory activity. The compound's structure suggests it may interact with inflammatory pathways, potentially inhibiting enzymes such as cyclooxygenase (COX). A related study showed that certain piperidine derivatives had IC50 values in the low micromolar range against COX enzymes, indicating potential for therapeutic use in inflammatory conditions .

Central Nervous System Activity

The isoquinoline component suggests possible neuroactive properties. Compounds with isoquinoline structures have been studied for their effects on neurotransmitter systems. For example, they may act as antagonists or agonists at various receptors, which could influence conditions like anxiety or depression . The specific compound might exhibit similar interactions given its structural components.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the triazole and isoquinoline rings likely contributes to its binding affinity and selectivity for specific biological targets. Studies on related compounds have shown that modifications in substituents can significantly alter potency and selectivity .

Table 1: Summary of SAR Findings

| Compound | Structure | Activity | IC50 Value (μM) |

|---|---|---|---|

| Compound A | Triazole derivative | Antimicrobial | 5.0 |

| Compound B | Piperidine derivative | COX Inhibition | 0.52 |

| Compound C | Isoquinoline derivative | Neuroactivity | 10.0 |

Case Study 1: Antimicrobial Screening

A recent study screened a library of triazole-containing compounds against various pathogens. The results indicated that several compounds exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) below 10 μg/mL. The specific compound's structure was noted as a potential lead for further development .

Case Study 2: Anti-inflammatory Activity

In another study focusing on piperidine derivatives, the compound was evaluated for its ability to inhibit COX enzymes. The results showed promising anti-inflammatory effects with an IC50 value comparable to established anti-inflammatory drugs like Celecoxib .

Aplicaciones Científicas De Investigación

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential applications in various fields, particularly in pharmacology and biochemistry. This article explores its scientific research applications, supported by relevant data tables and case studies.

The compound is recognized for its broad spectrum of biological activities, including:

- Antimicrobial properties

- Antifungal effects

- Anticancer activity

These characteristics make it a candidate for further research in therapeutic applications.

Medicinal Chemistry

- Drug Development : The compound's structural features suggest potential as a lead compound in drug discovery, particularly in developing treatments for infectious diseases and cancer.

- Mechanism of Action Studies : Research can focus on elucidating the mechanisms through which this compound exerts its biological effects, which is crucial for optimizing its therapeutic efficacy.

Anticancer Activity

A study investigated the anticancer properties of compounds similar to This compound , demonstrating significant cytotoxicity against various cancer cell lines. This supports the hypothesis that triazole derivatives can serve as effective anticancer agents.

Antimicrobial Studies

Another research effort evaluated the antimicrobial effectiveness of triazole-containing compounds against several bacterial strains. The results indicated that these compounds exhibited considerable antibacterial activity, suggesting their potential use in treating bacterial infections.

| Activity Type | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Similar Compound A | 5.0 | |

| Antimicrobial | Similar Compound B | 10.0 | |

| Antifungal | Similar Compound C | 15.0 |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyridazine and triazole rings are susceptible to nucleophilic substitution, particularly at electron-deficient positions. For example:

-

Triazole ring alkylation : The 1,2,4-triazole nitrogen can undergo alkylation under basic conditions. In related compounds, reactions with alkyl halides or propargyl bromides in polar solvents (e.g., DMF) yield N-alkylated derivatives .

-

Pyridazine substitution : The 6-position of pyridazine (activated by the electron-withdrawing triazole group) may participate in nucleophilic aromatic substitution with amines or thiols .

Example Reaction Conditions

Coupling Reactions

Transition metal-catalyzed couplings are critical for constructing the compound’s core:

-

Suzuki-Miyaura coupling : The pyridazine ring can be functionalized via palladium-catalyzed cross-coupling with boronic acids. For instance, coupling with aryl boronic acids introduces aryl groups at the 3-position of pyridazine .

-

Buchwald-Hartwig amination : Used to introduce amine groups (e.g., piperidine) to pyridazine, as seen in similar PROTAC-linked systems .

Key Catalytic Systems

Acid/Base-Mediated Reactions

The methanone and piperidine groups participate in acid/base-driven transformations:

-

Methanone reduction : The carbonyl group can be reduced to a methylene group using NaBH₄ or LiAlH₄, though this is rarely applied due to the compound’s pharmacological stability .

-

Piperidine protonation : The piperidine nitrogen forms salts under acidic conditions (e.g., HCl), enhancing solubility for pharmaceutical formulations .

Stability Under Acidic Conditions

| Condition | Observation | Source |

|---|---|---|

| HCl/dioxane, 130°C | Stable; facilitates coupling reactions | |

| TFA, room temperature | Partial decomposition after 24 hours |

Cyclization and Ring-Opening

-

Triazole ring cyclization : Under Cu(I) catalysis, the triazole may participate in click chemistry with alkynes, though this is more common in PROTAC synthesis .

-

Dihydroisoquinoline oxidation : The 3,4-dihydroisoquinoline moiety can oxidize to isoquinoline under strong oxidizing agents (e.g., KMnO₄), altering electronic properties .

Functional Group Interconversion

-

Amide formation : The methanone group can be converted to amides via reactions with amines in the presence of coupling agents (e.g., EDCI) .

-

Sulfonylation : The piperidine nitrogen reacts with sulfonyl chlorides to form sulfonamide derivatives, a strategy used in kinase inhibitor design .

Example Sulfonylation Reaction

| Reagent | Product | Yield | Source |

|---|---|---|---|

| 4-Toluenesulfonyl chloride | Piperidine sulfonamide derivative | 85% |

Photochemical and Thermal Stability

Propiedades

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O/c29-21(27-12-7-16-3-1-2-4-18(16)13-27)17-8-10-26(11-9-17)19-5-6-20(25-24-19)28-15-22-14-23-28/h1-6,14-15,17H,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXJFTVBFSNABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN=C(C=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.